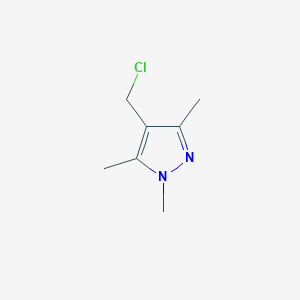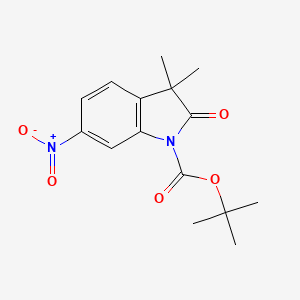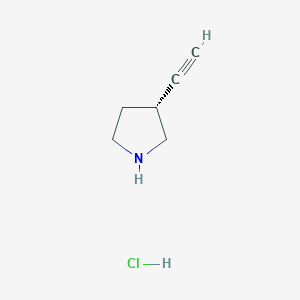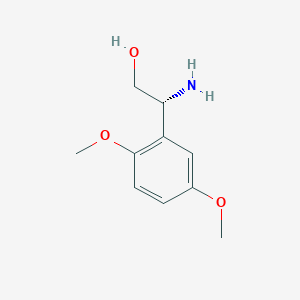
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 4 and three methyl groups at positions 1, 3, and 5. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole typically involves the chloromethylation of 1,3,5-trimethylpyrazole. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) or chlorotrimethylsilane (C₃H₉ClSi) in the presence of a catalyst such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-(aminomethyl)-1,3,5-trimethyl-1H-pyrazole, while oxidation can produce 4-(formylmethyl)-1,3,5-trimethyl-1H-pyrazole.
科学的研究の応用
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify proteins, enzymes, and other biomolecules by forming covalent bonds with nucleophilic sites .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)-1,3,5-trimethyl-1H-pyrazole
- 4-(Iodomethyl)-1,3,5-trimethyl-1H-pyrazole
- 4-(Hydroxymethyl)-1,3,5-trimethyl-1H-pyrazole
Uniqueness
4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific reactivity and the presence of the chloromethyl group, which makes it a versatile intermediate in organic synthesis. Compared to its bromomethyl and iodomethyl analogs, it is generally more stable and less reactive, making it suitable for controlled reactions. The hydroxymethyl analog, on the other hand, is more polar and can participate in hydrogen bonding, leading to different reactivity and applications .
特性
IUPAC Name |
4-(chloromethyl)-1,3,5-trimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5-7(4-8)6(2)10(3)9-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSLDUMZXBHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)





![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
